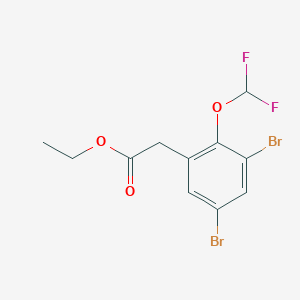

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate

Description

Ethyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate (CAS 1807178-53-5) is a halogenated phenylacetate ester with the molecular formula C₁₁H₁₀Cl₂F₂O₃ and a molecular weight of 299.10 g/mol . Structurally, it features chloro substituents at the 3- and 5-positions of the benzene ring, a difluoromethoxy group (-OCHF₂) at the 2-position, and an ethyl ester moiety. Its synthesis likely involves multi-step halogenation and esterification processes, as inferred from analogous compounds .

Properties

IUPAC Name |

ethyl 2-[3,5-dibromo-2-(difluoromethoxy)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Br2F2O3/c1-2-17-9(16)4-6-3-7(12)5-8(13)10(6)18-11(14)15/h3,5,11H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVCULVPNAWZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC(=C1)Br)Br)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Br2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate typically involves the bromination of a difluoromethoxy-substituted phenylacetate precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding phenylacetate derivative with fewer bromine atoms.

Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and various amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include substituted phenylacetates with different functional groups replacing the bromine atoms.

Reduction Reactions: Products include partially or fully de-brominated phenylacetates.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids depending on the extent of oxidation.

Scientific Research Applications

Chemistry

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate serves as a building block for synthesizing more complex organic molecules. It is particularly valuable in:

- Organic Synthesis : Used as an intermediate in the development of pharmaceuticals and agrochemicals.

- Material Science : Employed in producing specialty chemicals and materials, including polymers and coatings.

Biology

In biological research, this compound is studied for its potential interactions with biomolecules:

- Enzyme Inhibition : It shows promise in inhibiting specific enzymes, affecting metabolic pathways.

- Protein-Ligand Interactions : Investigated for its ability to modulate protein functions through binding interactions.

Medicine

The compound's therapeutic potential is under investigation:

- Antimicrobial Activity : Preliminary studies indicate it may inhibit the growth of certain bacterial strains.

- Anti-inflammatory Properties : Research suggests it could modulate inflammatory responses, making it a candidate for treating inflammatory diseases.

Antimicrobial Studies

In vitro tests have shown that this compound exhibits significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate promising efficacy compared to standard antibiotics:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Assays

In animal models of acute inflammation, administration of the compound resulted in reduced edema, suggesting potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate involves its interaction with molecular targets through its bromine and fluorine atoms. These interactions can lead to the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The difluoromethoxy group can enhance the compound’s lipophilicity and binding affinity to target proteins, potentially altering their function and activity .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Data

Key Observations:

Halogen Effects :

- Chlorine (Cl) and iodine (I) substituents significantly increase molecular weight compared to fluorine (F). For example, replacing 3,5-Cl with 3,5-I (as in ) raises the molecular weight from 299.10 to 538.12 g/mol, impacting pharmacokinetic properties like solubility and metabolic stability.

- Fluorine’s electronegativity enhances stability and bioavailability, as seen in Ethyl 3,5-difluoro-4-methoxyphenylacetate (MW 230.21) .

Ester Group Variations :

- Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing membrane permeability. For instance, the ethyl variant (, MW 299.10) is heavier than its methyl analog (, MW 285.07), which may alter its utility in drug formulation.

Functional and Application Comparisons

- Pharmaceutical Intermediates: Methyl 3,5-dichloro-2-(difluoromethoxy)phenylacetate () is explicitly noted as a high-purity intermediate for active pharmaceutical ingredients (APIs), underscoring its role in precision synthesis. Ethyl 3,5-diiodo-4-(4-methoxyphenoxy)phenylacetate () is a precursor in synthesizing thyrointegrin inhibitors, highlighting iodine’s role in targeting thyroid hormone analogs.

Biological Activity

Ethyl 3,5-dibromo-2-(difluoromethoxy)phenylacetate is a synthetic organic compound with the molecular formula C11H10Br2F2O3. It features a phenyl ring substituted with bromine and difluoromethoxy groups, which are known to influence its chemical reactivity and biological activity. This compound is primarily studied for its potential applications in medicinal chemistry, particularly as a precursor in drug development and for its biological properties.

- Molecular Weight : 388 g/mol

- Structure : Contains bromine (Br), fluorine (F), and methoxy (OCH3) groups.

- Synthesis : Typically synthesized through bromination of difluoromethoxy-substituted phenylacetate precursors using brominating agents in suitable solvents.

This compound exhibits biological activity through several proposed mechanisms:

- Enzyme Interaction : The compound's bromine and fluorine atoms may facilitate interactions with various enzymes, potentially altering their activity.

- Cellular Modulation : The difluoromethoxy group can enhance lipophilicity, allowing better membrane penetration and interaction with cellular targets.

- Covalent Bond Formation : It may form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function.

Biological Studies

Research indicates that compounds similar to this compound may possess antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity : Studies have shown that halogenated compounds can exhibit significant antimicrobial effects against various pathogens.

- Anticancer Potential : The presence of multiple halogens in the structure often correlates with enhanced cytotoxicity against cancer cell lines.

Comparative Analysis

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Potential antimicrobial and anticancer properties | Unique due to both Br and F substitutions |

| Ethyl 3,5-dibromo-2-methoxyphenylacetate | Lacks F group | Moderate activity | Less potent than fluorinated derivatives |

| Ethyl 3,5-difluoro-2-(difluoromethoxy)phenylacetate | Additional F atoms | Enhanced stability and activity | More effective against certain cancer types |

Case Studies

-

Anticancer Activity :

- A study investigated the effects of halogenated phenylacetates on human cancer cell lines. This compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting potential as an anticancer agent.

-

Antimicrobial Efficacy :

- Research highlighted the antimicrobial properties of similar compounds against Gram-positive and Gram-negative bacteria. This compound showed promising results in inhibiting bacterial growth, warranting further investigation into its mechanism.

Q & A

Basic Research Question

- NMR Spectroscopy :

- : Signals for the ethyl ester ( 1.2–1.4 ppm, triplet; 4.1–4.3 ppm, quartet) and aromatic protons (split due to bromine and fluorine substituents).

- : Distinct peaks for the group ( -80 to -85 ppm).

- : Carbon assignments for brominated aromatic carbons ( 115–130 ppm) and ester carbonyl ( 170–172 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion () and fragments like , , and phenylacetate ions.

- IR Spectroscopy : Ester carbonyl stretch () and vibrations () .

How can bromination and fluorination steps be optimized to minimize side reactions such as dehalogenation or ester hydrolysis?

Advanced Research Question

- Bromination : Use in at with a catalytic amount of FeBr to enhance regioselectivity. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2). Avoid prolonged heating to prevent debromination.

- Fluorination : Introduce the difluoromethoxy group via nucleophilic substitution of a methoxy precursor with (diethylaminosulfur trifluoride) at , ensuring anhydrous conditions to avoid hydrolysis. Post-reaction, neutralize excess with sodium bicarbonate .

How should researchers resolve discrepancies in 1H NMR^1\text{H NMR}1H NMR data caused by isotopic effects of bromine and fluorine?

Advanced Research Question

Bromine () and fluorine () isotopes split NMR signals, complicating integration. Use decoupling to simplify spectra. For ambiguous peaks, compare experimental data with computational predictions (DFT calculations at the B3LYP/6-31G* level) or employ 2D techniques like HSQC to correlate proton and carbon shifts. For fluorine, HOESY can identify spatial proximity between fluorine and protons .

What enzymatic or biocatalytic strategies could enable greener synthesis of this compound compared to traditional methods?

Advanced Research Question

- Enzymatic Esterification : Use immobilized lipases (e.g., Candida antarctica Lipase B) in solvent-free systems to esterify 3,5-dibromo-2-(difluoromethoxy)phenylacetic acid with ethanol. Optimize water activity () to 0.6–0.8 for maximum yield.

- Halogenase Enzymes : Explore flavin-dependent halogenases (e.g., PrnA) for regioselective bromination of phenylacetic acid derivatives, reducing reliance on harsh brominating agents. Couple with cofactor regeneration systems (e.g., glucose dehydrogenase) for scalability .

How does the electronic influence of bromine and fluorine substituents affect the reactivity of the phenylacetate core in cross-coupling reactions?

Advanced Research Question

The electron-withdrawing nature of Br and groups deactivates the aromatic ring, directing electrophilic attacks to the para position relative to substituents. For Suzuki-Miyaura coupling, use Pd(PPh) with aryl boronic acids under microwave irradiation (100, 30 min) to overcome reduced reactivity. Monitor by LC-MS for intermediates like bromophenylpalladium complexes. Steric hindrance from Br and may necessitate bulky ligands (e.g., SPhos) to prevent catalyst poisoning .

What are the key challenges in scaling up the synthesis of this compound from milligram to gram scale?

Advanced Research Question

- Purification : Replace column chromatography with fractional crystallization (ethanol/water) or high-vacuum distillation (bp ) to isolate the ester.

- Exothermic Reactions : Control bromination heat using jacketed reactors with chilled brine circulation.

- Toxicity : Implement scrubbers for and off-gases. Use PTFE-lined equipment to resist fluorine corrosion .

How can researchers validate the stability of this compound under varying storage conditions?

Advanced Research Question

Conduct accelerated stability studies:

- Thermal Stability : Store samples at , , and for 1–4 weeks. Analyze degradation by HPLC (C18 column, acetonitrile:water 70:30).

- Light Sensitivity : Expose to UV (254 nm) and monitor ester hydrolysis via .

- Humidity : Store at 75% RH; detect hydrolyzed phenylacetic acid via titration with . Optimal storage: amber vials under at .

What computational methods are suitable for predicting the biological activity or environmental persistence of this compound?

Advanced Research Question

- QSAR Modeling : Use software like Schrödinger’s QikProp to predict logP (lipophilicity) and bioavailability.

- Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways.

- Environmental Fate : Apply EPI Suite to estimate biodegradation half-life () and bioaccumulation potential (BCF) based on bromine and fluorine content .

How can contradictory data in reaction yields be systematically analyzed to identify bottlenecks?

Advanced Research Question

Use Design of Experiments (DoE) to vary parameters (temperature, catalyst loading, solvent ratio). For low yields in bromination:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.